molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2

7-Bromo-2-oxabicyclo[4.1.0]heptane

Cat. No.: B2836161
CAS No.: 1803608-57-2
M. Wt: 177.041
InChI Key: WILLARUMZBKVRW-UHFFFAOYSA-N
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Description

7-Bromo-2-oxabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered ring system with an oxygen atom at position 2 and a bromine substituent at position 7. This structure combines the steric constraints of a bicyclo[4.1.0]heptane framework with the electronic effects of bromine, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7-bromo-2-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLARUMZBKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-oxabicyclo[4.1.0]heptane typically involves the bromination of 2-oxabicyclo[4.1.0]heptane. One common method is the addition of bromine to the double bond of 2-oxabicyclo[4.1.0]heptane under controlled conditions. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include 2-oxabicyclo[4.1.0]heptane derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 2-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

Organic Synthesis

The unique structure of 7-Bromo-2-oxabicyclo[4.1.0]heptane makes it a valuable intermediate in organic synthesis. Its bromine atom serves as a versatile functional group for nucleophilic substitution reactions, enabling the formation of various derivatives.

Synthesis of Complex Molecules

Researchers have utilized this compound as a precursor for synthesizing complex natural products and pharmaceuticals. For instance, the compound can be transformed into alkaloids and other biologically active compounds through functional group modifications.

Case Study: Synthesis of Alkaloids

  • Research Focus: The transformation of this compound into alkaloid derivatives.
  • Methodology: Utilizing nucleophilic substitutions and cyclization reactions to create complex structures.
  • Results: Successful synthesis of several alkaloid derivatives with potential biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit promising anticancer properties.

Case Study: Anticancer Screening

  • Research Focus: Evaluation of the cytotoxic effects of synthesized derivatives on cancer cell lines.
  • Methodology: In vitro assays to assess cell viability and apoptosis induction.
  • Results: Certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Material Science

The compound is also being explored in material science, particularly in the development of polymers and coatings.

Polymerization Processes

This compound can serve as a monomer in polymerization reactions, leading to the formation of novel polymeric materials with unique properties.

Case Study: Development of Coatings

  • Research Focus: Use of this compound in creating polymeric coatings with enhanced durability.
  • Methodology: Synthesis of copolymers incorporating the bicyclic compound and evaluation of their mechanical properties.
  • Results: The resulting coatings exhibited improved resistance to wear and chemical degradation compared to conventional materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The oxabicycloheptane ring structure imparts rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-7-oxabicyclo[4.1.0]heptane

  • Structure : Bromine at position 2 and oxygen at position 7, making it a positional isomer of the target compound.
  • Molecular Formula : C₆H₉BrO (average mass: 177.041 Da) .
  • Key Differences :
    • The bromine’s position alters steric interactions and electronic effects.
    • Reactivity: Bromine at position 2 may influence ring-opening reactions differently due to proximity to the oxygen atom.

Parent Compound: 7-Oxabicyclo[4.1.0]heptane

  • Structure : Lacks bromine, serving as the unsubstituted parent system.
  • Physical Properties :
    • Boiling Point: 129–130°C .
    • Molecular Weight: 98.14 g/mol .
  • Comparison: Bromination increases molecular weight (177.041 vs. 98.14 g/mol) and likely elevates boiling points due to higher polarizability.

Derivatives with Additional Functional Groups

  • Example : 2-Bromo-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-4-en-3-ol .
    • Structure : Contains hydroxyl, hydroxymethyl, and a double bond.
    • Impact :
  • Increased polarity improves solubility in polar solvents.
  • The conjugated double bond may enhance stability or participate in Diels-Alder reactions.

Dibromo Derivatives: 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane

  • Structure : Bromine atoms at positions 3 and 4.
  • Safety Data : Classified as hazardous (CAS 58774-33-7), requiring strict handling protocols .
  • Comparison: Higher molecular weight (C₆H₈Br₂O) and increased reactivity due to dual bromine atoms. Potential for divergent reaction pathways (e.g., dehydrohalogenation vs. nucleophilic substitution) compared to mono-brominated analogs .

Bicyclo Systems with Different Ring Sizes

  • Example: 7-Bromobicyclo[2.2.1]heptane (CAS 13237-88-2) . Structure: Features a norbornane-like [2.2.1] system. Comparison:
  • Greater ring strain in [2.2.1] systems enhances reactivity in ring-opening reactions.
  • Bromine’s position in the more strained system may lead to faster kinetics in elimination or addition reactions .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
7-Bromo-2-oxabicyclo[4.1.0]heptane C₆H₉BrO 177.041 (calc.) Br (C7), O (C2) N/A
2-Bromo-7-oxabicyclo[4.1.0]heptane C₆H₉BrO 177.041 Br (C2), O (C7) N/A
7-Oxabicyclo[4.1.0]heptane C₆H₁₀O 98.14 None 129–130
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane C₆H₈Br₂O 263.943 Br (C3, C4), O (C7) N/A

Table 2: Reactivity Comparison

Compound Key Reactivity Applications
This compound Electrophilic substitution, cross-coupling Pharmaceutical intermediates
7-Oxabicyclo[4.1.0]heptane Epoxide ring-opening reactions Polymer chemistry, reagent synthesis
7-Bromobicyclo[2.2.1]heptane Strain-driven eliminations High-energy materials, catalysts

Biological Activity

7-Bromo-2-oxabicyclo[4.1.0]heptane is a bicyclic organic compound notable for its structural features, including a bromine atom and an oxygen atom. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H12_{12}BrO. The compound's structure allows it to participate in diverse chemical reactions, which can lead to various derivatives with distinct biological activities.

Target of Action

Similar compounds, particularly 7-oxanorbornanes, have been identified as exhibiting significant biological activity. The structural similarities suggest that this compound may also engage in similar biochemical interactions, potentially influencing various biological pathways.

Mode of Action

The exact mode of action for this compound remains under investigation; however, it is known that structurally related compounds can generate a wide chemodiversity in a highly stereoselective manner, which may enhance their biological effectiveness.

Biochemical Pathways

Research indicates that this compound and its analogs can be involved in critical biochemical reactions such as:

  • Diels–Alder reactions : These reactions are significant in organic synthesis and can lead to the formation of complex molecules.
  • Enzyme interactions : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms, suggesting its role in modulating enzymatic activity.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial properties : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

In Vivo Studies

Limited in vivo studies have been conducted on this compound specifically; however, related compounds have shown promising results:

  • Toxicity assessments : Initial toxicity evaluations indicate that while some brominated compounds exhibit adverse effects at high doses, the specific toxicity profile of this compound requires further investigation.

Applications in Research

The unique structural characteristics of this compound make it a valuable intermediate in organic synthesis:

  • Synthesis of complex molecules : Its ability to undergo substitution reactions allows for the introduction of various functional groups.
  • Biological probes : The compound is used in studying enzyme mechanisms, providing insights into biochemical pathways.

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against certain bacterial strains
AnticancerCytotoxic effects observed in cell lines
Enzyme InteractionUsed as a probe for studying enzyme mechanisms

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